molecular formula C12H16O B12791806 p-Butylstyrene oxide CAS No. 7623-20-3

p-Butylstyrene oxide

Cat. No.: B12791806
CAS No.: 7623-20-3
M. Wt: 176.25 g/mol
InChI Key: NFGNYINFMSKFKI-UHFFFAOYSA-N
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Description

p-Butylstyrene oxide is an organic compound with the chemical formula C12H16O. It is a derivative of styrene oxide, where the para position of the phenyl ring is substituted with a butyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Butylstyrene oxide can be synthesized through several methods. One common method involves the epoxidation of p-butylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of hydrogen peroxide and a catalyst such as titanium silicalite-1 (TS-1) to achieve the epoxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

p-Butylstyrene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form p-butylphenylacetic acid.

    Reduction: Reduction of this compound can yield p-butylphenylethanol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    p-Butylphenylacetic acid p-Butylphenylethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Butylstyrene oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    this compound is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of p-butylstyrene oxide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and biological studies to understand enzyme-substrate interactions and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: The parent compound without the butyl substitution.

    p-Methylstyrene oxide: Similar structure with a methyl group instead of a butyl group.

    p-Ethylstyrene oxide: Similar structure with an ethyl group instead of a butyl group.

Uniqueness

p-Butylstyrene oxide is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases the hydrophobicity and can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

7623-20-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-butylphenyl)oxirane

InChI

InChI=1S/C12H16O/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-12/h5-8,12H,2-4,9H2,1H3

InChI Key

NFGNYINFMSKFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2CO2

Origin of Product

United States

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